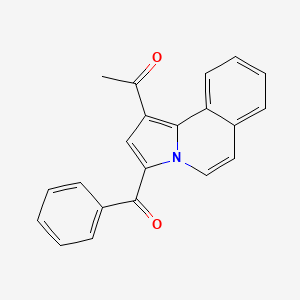
Agn-PC-0N8faf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Agn-PC-0N8faf” is a silver nanowire-based material. Silver nanowires are one-dimensional nanostructures that have gained significant attention due to their excellent optoelectronic properties, thermal properties, and mechanical properties. These nanowires are used in various applications, including flexible electronics, transparent conductive films, and sensors.
Vorbereitungsmethoden
Silver nanowires can be prepared using several methods, including the template method, electrochemical method, wet chemical method, and polyol method . The template method involves using a prefabricated template with pores to pattern the nanowires. The electrochemical method uses an electrochemical cell to deposit silver onto a substrate. The wet chemical method involves the reduction of silver salts in the presence of a reducing agent. The polyol method is a one-pot synthesis that uses a polyol (such as ethylene glycol) as both the solvent and reducing agent .
Analyse Chemischer Reaktionen
Silver nanowires undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver nitrate, ethylene glycol, and polyvinylpyrrolidone. The major products formed from these reactions are silver nanowires with different diameters and lengths .
Wissenschaftliche Forschungsanwendungen
Silver nanowires have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology, silver nanowires are used in biosensors for detecting biological molecules. In medicine, they are used in antimicrobial coatings and drug delivery systems. In industry, silver nanowires are used in flexible electronics, transparent conductive films, and electromagnetic shielding .
Wirkmechanismus
The mechanism of action of silver nanowires involves their interaction with biological molecules and cells. Silver nanowires can disrupt cell membranes, interfere with genetic material, and induce apoptosis (programmed cell death). These interactions are mediated by the release of silver ions, which have antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Silver nanowires are unique compared to other similar compounds due to their one-dimensional structure and high aspect ratio. Similar compounds include silver nanoparticles, gold nanowires, and copper nanowires. Silver nanowires have higher electrical conductivity and thermal conductivity compared to gold and copper nanowires. Additionally, silver nanowires are more flexible and have better mechanical properties compared to silver nanoparticles .
Eigenschaften
CAS-Nummer |
189024-20-2 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
1-(3-benzoylpyrrolo[2,1-a]isoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H15NO2/c1-14(23)18-13-19(21(24)16-8-3-2-4-9-16)22-12-11-15-7-5-6-10-17(15)20(18)22/h2-13H,1H3 |
InChI-Schlüssel |
QMQUWGFZFLKKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
methanone](/img/structure/B14248968.png)

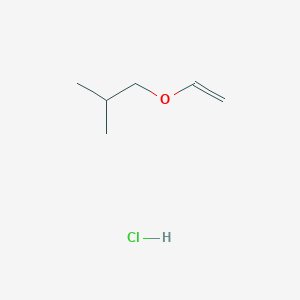
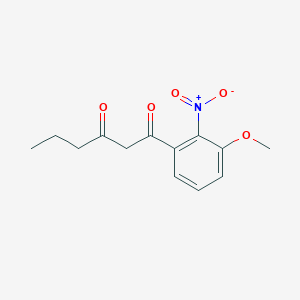

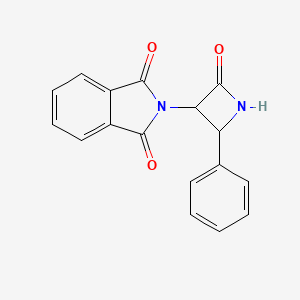
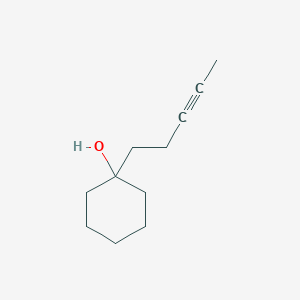
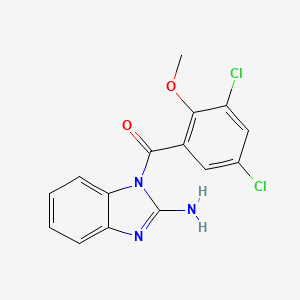
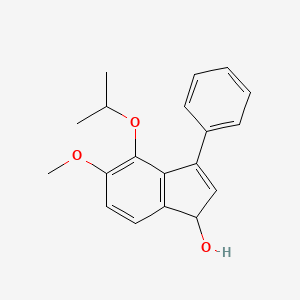
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
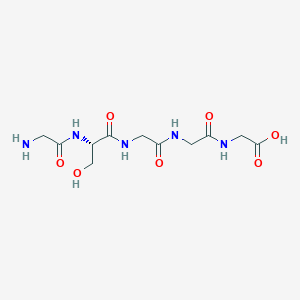
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
